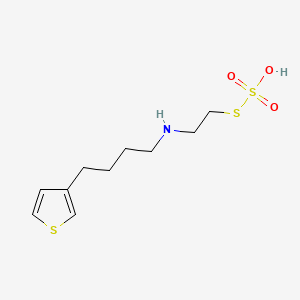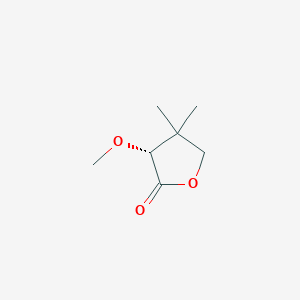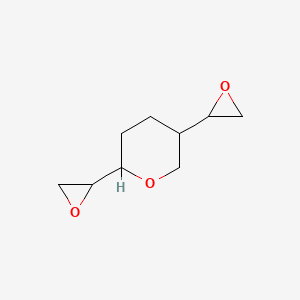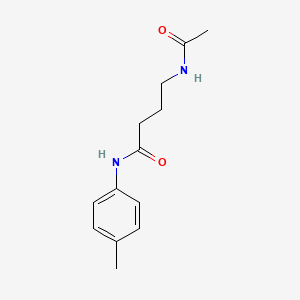![molecular formula C16H18 B14657623 1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene CAS No. 41888-01-1](/img/structure/B14657623.png)
1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene is an organic compound with a complex aromatic structure It is a derivative of benzene, characterized by the presence of two methyl groups and a benzyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same Friedel-Crafts alkylation but with optimized reaction parameters to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, palladium catalyst, room temperature.
Substitution: Halogens (Cl2, Br2), nitro groups (NO2+), acidic conditions (H2SO4, HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The pathways involved include the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylbenzene (m-Xylene): Similar structure but with methyl groups at different positions.
1,4-Dimethylbenzene (p-Xylene): Methyl groups at para positions.
1,2,3-Trimethylbenzene: Additional methyl group compared to 1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and other methylated benzenes .
Eigenschaften
CAS-Nummer |
41888-01-1 |
|---|---|
Molekularformel |
C16H18 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
1,2-dimethyl-3-[(2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C16H18/c1-12-8-6-10-16(14(12)3)11-15-9-5-4-7-13(15)2/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
RNZRPTYAXBAJDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)




![5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine](/img/structure/B14657584.png)



![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)

